![molecular formula C24H35ClO9 B12455739 1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate](/img/structure/B12455739.png)

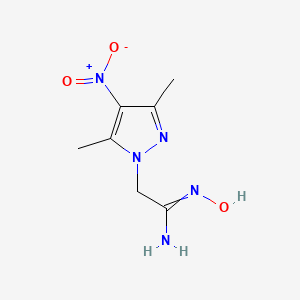

1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dapagliflozin propanediol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine. This compound is also used to treat heart failure and chronic kidney disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin propanediol involves several steps. One common method includes the preparation of an unprotected O-methyl compound, followed by the removal of the methyl group using triethyl silane and boron trifluoride etherate. The intermediate is then acetylated using acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP). Finally, the tetra-acetylated compound is deprotected using lithium hydroxide monohydrate to yield dapagliflozin .

Industrial Production Methods

Industrial production of dapagliflozin propanediol monohydrate involves optimizing the synthesis process to minimize impurities and improve yield. This includes the use of specific reagents and conditions to ensure high purity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Dapagliflozin propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions are essential for understanding the stability and shelf-life of the compound .

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation

Major Products Formed

The major degradation products formed from these reactions include various hydrolytic and oxidative by-products. These products are identified and quantified using chromatographic techniques .

Aplicaciones Científicas De Investigación

Dapagliflozin propanediol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying SGLT2 inhibitors and their interactions.

Biology: Investigated for its effects on glucose metabolism and renal function.

Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .

Mecanismo De Acción

Dapagliflozin propanediol inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By blocking SGLT2, it reduces glucose reabsorption and promotes glucose excretion in the urine. This action helps in better glycemic control and reduces the workload on the heart and kidneys .

Comparación Con Compuestos Similares

Similar Compounds

Empagliflozin: Another SGLT2 inhibitor with similar therapeutic uses.

Canagliflozin: Also an SGLT2 inhibitor used for managing type 2 diabetes.

Ertugliflozin: Another member of the SGLT2 inhibitor class.

Uniqueness

Dapagliflozin propanediol is unique due to its specific pharmacokinetic profile and its ability to improve glycemic control while also providing cardiovascular and renal benefits. Its stability and manufacturability have been enhanced through the development of cocrystals and other formulations .

Propiedades

IUPAC Name |

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOADIQFWSVMMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)

![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)

![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)

![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)

![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)

![N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B12455693.png)

![4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline](/img/structure/B12455697.png)

![3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12455698.png)